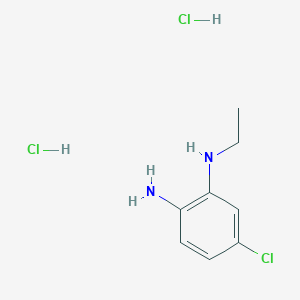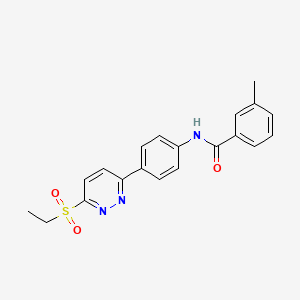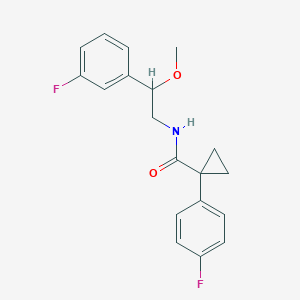
2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide is a fascinating chemical compound that exhibits diverse properties, making it valuable for scientific research. It is an indole derivative, a class of compounds known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
A series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, closely related to the target compound, were synthesized and evaluated for their biological activities. These compounds exhibited significant in vitro antimicrobial, anti-tuberculosis, anti-inflammatory, and anticancer activities. Molecular docking studies further supported their potential as effective agents against cancer, highlighting their broad-spectrum biological applications (Mahanthesha, Suresh, & Naik, 2022).
Potential Application to Tropical Diseases
Research into isoxazoline indolizine amide compounds, which share a structural resemblance with the query compound, has shown potential applications for treating tropical diseases. These compounds were synthesized with an indolizine core structure for efficient derivatization, indicating their versatility in drug development for addressing global health challenges (Zhang et al., 2014).
Synthetic Methodologies and Chemical Transformations
The development of new synthetic methodologies for indolizine derivatives, including 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcases the chemical versatility of these compounds. These methodologies involve one-pot domino reactions, enabling efficient and diverse derivatization of the indolizine scaffold for further pharmaceutical exploration (Ziyaadini et al., 2011).
Antioxidant Properties
Ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives have been synthesized and their antioxidant properties evaluated using a DPPH scavenging method. Among these, the compound ethyl 7-amino-3-(4-methoxybenzoyl) indolizine-1-carboxylate showed promising antioxidant potency, indicating the potential of indolizine derivatives in oxidative stress-related therapeutic applications (Uppar et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they interact with their targets in a variety of ways .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-9-6-10-16(13-15)25-22(28)18-17-11-4-5-12-26(17)20(19(18)24)21(27)14-7-2-1-3-8-14/h1-13H,24H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRUZNNPBVESPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)



![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)

